molecular formula C10H9FN2 B2773462 4-fluoro-3-(1H-pyrrol-1-yl)aniline CAS No. 1178165-14-4

4-fluoro-3-(1H-pyrrol-1-yl)aniline

Cat. No.: B2773462
CAS No.: 1178165-14-4
M. Wt: 176.194
InChI Key: CMCIOSJEJUJJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H9FN2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 4-position and a pyrrole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with pyrrole under specific conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-fluoro-3-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1H-pyrrol-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the pyrrole ring can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-(1H-pyrrol-1-yl)aniline is unique due to the presence of both the fluorine atom and the pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-3-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCIOSJEJUJJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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